Indium tris(acetylacetonate)

Description

Significance of Metal β-Diketonates in Precursor Chemistry

Metal β-diketonates, the class of compounds to which In(acac)₃ belongs, are cornerstones of precursor chemistry for materials science. rsc.org Their utility stems from a combination of favorable chemical and physical properties. The ligands, derived from β-diketones like acetylacetone (B45752), form stable chelate rings with metal cations, enhancing the compound's stability. americanelements.com

A key advantage of metal β-diketonates is the ability to tune their properties, such as volatility and melting point, by modifying the substituents on the diketonate ligand. rsc.orgmdpi.com This tunability is crucial for chemical vapor deposition (CVD) and atomic layer deposition (ALD), two gas-phase techniques that rely on the controlled and decomposition-free sublimation or evaporation of the precursor. rsc.orgazonano.com These complexes are widely used as precursors to deposit a variety of materials, including thin films of metals, metal oxides, and metal sulfides. rsc.orgnih.gov Their non-aqueous solubility also makes them suitable for solution-based synthesis of nanomaterials. americanelements.com

Historical Context and Evolution of Indium(III) Acetylacetonate (B107027) Research

The study of Indium(III) acetylacetonate has a history that stretches back over a century. One of the earliest documented syntheses was reported by Morgan and Drew in 1921, who prepared the compound by reacting an aqueous solution of indium nitrate (B79036) with acetylacetone in the presence of ammonia (B1221849). google.com This early work established a foundational method for producing the compound.

A significant leap in understanding the compound's fundamental nature came in 1980, when the crystal structure of In(acac)₃ was determined. wikipedia.org This research confirmed its octahedral coordination geometry, providing crucial insight for relating its structure to its properties and reactivity. Following the structural elucidation, research began to focus more on its practical applications. A notable development occurred in 1991 when researchers demonstrated the use of In(acac)₃ as a precursor for preparing indium-tin oxide (ITO) thin films via chemical vapor deposition. wikipedia.org This work highlighted the compound's potential in the fabrication of transparent conductive coatings, a critical component in electronic displays and solar cells.

Scope and Research Directions for In(acac)₃

The research scope for Indium(III) acetylacetonate is primarily centered on its role as a precursor for indium-containing materials. Its applications are diverse and continue to expand as materials science progresses.

Established Applications:

Indium Oxide (In₂O₃) and Indium Tin Oxide (ITO): In(acac)₃ is a widely used precursor for the synthesis of In₂O₃ and ITO thin films and nanocrystals. sigmaaldrich.comsigmaaldrich.com These materials are valued for their electrical conductivity and optical transparency, making them indispensable in devices like flat-panel displays, touch screens, and LEDs. The use of In(acac)₃ in atmospheric-pressure CVD allows for the creation of uniform, conductive films. wikipedia.org

Photovoltaics: The compound serves as the indium source in the synthesis of copper indium gallium diselenide (CIGS), a thin-film photovoltaic material. wikipedia.org High-efficiency CIGS solar cells can be fabricated using atomic layer deposition with In(acac)₃ as one of the key precursors. wikipedia.orgsigmaaldrich.com

Catalysis: Beyond materials deposition, In(acac)₃ also functions as a catalyst in organic synthesis, for instance, in the preparation of oxindole (B195798) derivatives. sigmaaldrich.com

Emerging Research Directions:

Gas Sensors: There is growing interest in using materials derived from In(acac)₃ for gas sensing applications. sigmaaldrich.com Metal acetylacetonates (B15086760), in general, show sensitivity to certain gases, and research is exploring how to optimize In₂O₃ nanostructures for detecting specific analytes. sigmaaldrich.com

Novel Nanostructures: Researchers are exploring the use of In(acac)₃ to create more complex and functional nanostructures. Its utility in CVD and ALD provides precise control over material growth, opening avenues for fabricating nanowires, quantum dots, and other nanostructured devices with tailored properties. americanelements.com

Table 2: Applications of Indium tris(acetylacetonate) in Materials Science

| Application Area | Material Synthesized | Deposition Technique | Reference |

|---|---|---|---|

| Transparent Conductive Oxides | Indium Tin Oxide (ITO) | Chemical Vapor Deposition (CVD) | wikipedia.orgsigmaaldrich.com |

| Transparent Conductive Oxides | Indium Oxide (In₂O₃) | Precursor Synthesis | sigmaaldrich.comsigmaaldrich.com |

| Photovoltaics | Copper Indium Gallium Diselenide (CIGS) | Atomic Layer Deposition (ALD) | wikipedia.orgsigmaaldrich.com |

| Catalysis | Organic Synthesis (e.g., oxindoles) | Catalyst | sigmaaldrich.com |

| Electronics | Gas Sensors | Precursor for Sensing Material | sigmaaldrich.com |

Structure

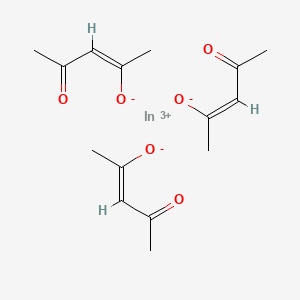

2D Structure

Properties

IUPAC Name |

indium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWCWFYBFZIXHE-LNTINUHCSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21InO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904288 | |

| Record name | Indium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | Indium tris(acetylacetonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14405-45-9 | |

| Record name | Indium tris(acetylacetonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014405459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium tris(acetylacetonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentane-2,4-dionato-O,O')indium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM ACETYLACETONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U75RH2FEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Design for Indium Tris Acetylacetonate

Conventional Solution-Based Synthesis from Indium Salts

The most common and well-established method for preparing indium tris(acetylacetonate) involves the reaction of an indium salt with acetylacetone (B45752) in a suitable solvent. A typical procedure utilizes indium trichloride (B1173362) (InCl₃) or indium nitrate (B79036) (In(NO₃)₃) as the indium source. google.com

The reaction is generally carried out in an aqueous solution. A base, such as ammonia (B1221849) or sodium hydroxide (B78521), is gradually added to the reaction mixture containing the indium salt and an excess of acetylacetone. google.com The base deprotonates the acetylacetone to form the acetylacetonate (B107027) anion (acac⁻), which then coordinates with the In³⁺ ion. The slow addition of the base is crucial to prevent the precipitation of indium hydroxide, ensuring that the nascent indium hydroxide reacts immediately with the acetylacetone present in the solution. google.com

A notable study demonstrated the synthesis of indium tris(acetylacetonate) from indium trichloride in an aqueous solution with the aid of an aliphatic hydroxypolycarboxylic acid, such as citric acid. google.com This method resulted in high yields of the final product. For example, using citric acid, a yield of 87.0% was achieved, with the crude product exhibiting a melting point of 186.5-187.6 °C. google.com The resulting indium tris(acetylacetonate) can be extracted from the aqueous phase using an organic solvent like benzene, followed by evaporation of the solvent to obtain the solid product. google.com

The choice of the indium salt can influence the success of the synthesis. While the method works well with indium nitrate, using indium trichloride under similar conditions without the presence of a carboxylic acid can lead to the formation of indium hydroxide instead of the desired product. google.com

Table 1: Examples of Conventional Solution-Based Synthesis of In(acac)₃

| Indium Salt | Base | Additive | Yield (%) | Melting Point (°C) | Reference |

| InCl₃ | Sodium Hydroxide | Citric Acid | 87.0 | 186.5-187.6 | google.com |

| InCl₃ | Sodium Hydroxide | Malic Acid | 91.6 | 186.5-187.6 | google.com |

| InCl₃ | Sodium Hydroxide | - | 82.3 | 184.5-186.5 | google.com |

| In(NO₃)₃ | Ammonia | - | - | - | google.com |

Electrochemical Routes to Indium(III) Acetylacetonate

An alternative to solution-based methods is the electrochemical synthesis of indium(III) acetylacetonate. This technique offers a direct and often more efficient route to the desired compound. The general principle involves the anodic dissolution of a metal in the presence of a ligand in an organic solvent. researchgate.net

In a typical setup for the electrochemical synthesis of metal acetylacetonates (B15086760), two electrodes made of the desired metal (in this case, indium) are immersed in a solution of acetylacetone in an organic solvent, often with a supporting electrolyte. utexas.edu An electric current is then passed through the cell. At the anode, the indium metal is oxidized to In³⁺ ions, which then react with the acetylacetonate anions present in the solution to form In(acac)₃. This method can produce gram quantities of the complex within a few hours. researchgate.net

One specific study reported the synthesis of a single crystal of indium(III) acetylacetonate by employing alternating-current electrochemical dissolution of indium metal in a solution of acetylacetone in acetonitrile. researchgate.net This direct electrochemical synthesis has been shown to be a convenient method for producing various metal acetylacetonate complexes in good yield. researchgate.net

The advantages of electrochemical synthesis include the avoidance of separate steps for preparing the metal salt and the potential for a cleaner reaction with fewer byproducts. utexas.edu The process can often be conducted at room temperature. researchgate.net

Optimization of Synthesis for High Purity and Yield

Achieving high purity and yield is a primary goal in the synthesis of indium tris(acetylacetonate), especially for its use in high-tech applications where impurities can be detrimental. Optimization strategies focus on several key aspects of the synthesis process.

In conventional solution-based methods, the careful control of pH during the reaction is paramount to prevent the formation of indium hydroxide. The slow and controlled addition of a base is a critical parameter. google.com The choice of solvent for extraction and purification also plays a significant role. Benzene has been traditionally used for extraction, followed by water-washing of the organic phase to remove any water-soluble impurities. google.com

The use of chelating agents, such as aliphatic hydroxypolycarboxylic acids like citric or malic acid, has been shown to significantly improve the yield when starting from indium trichloride. google.com These additives likely form intermediate complexes with the indium ion, facilitating the reaction with acetylacetone and preventing the precipitation of indium hydroxide. The data in Table 1 clearly demonstrates the enhanced yields obtained with these additives.

Design Principles for In(acac)₃ as a Chemical Vapor Deposition Precursor

Indium tris(acetylacetonate) is a widely used precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of indium-containing thin films, such as indium oxide (In₂O₃) and indium tin oxide (ITO). wikipedia.org The suitability of a precursor for these techniques is governed by several key properties.

Volatility and Thermal Stability: A crucial requirement for a CVD precursor is sufficient volatility to be transported into the reactor in the gas phase. researchgate.net The precursor must also be thermally stable enough to be transported without decomposing prematurely. researchgate.net However, it must decompose at a suitable temperature on the substrate to form the desired film. The vapor pressure of the precursor is a critical parameter, and for metal acetylacetonates, the main factor influencing volatility is the enthalpy of vaporization. mdpi.com

Decomposition Pathway: The precursor should decompose cleanly, leaving behind the desired material without incorporating impurities from the ligands. The decomposition byproducts should be volatile and easily removed from the reaction chamber. researchgate.net For In(acac)₃, thermal decomposition typically generates acetylacetone gas. researchgate.net

Reactivity: In ALD, the precursor must exhibit self-limiting reactivity with the substrate surface. It should react to form a stable monolayer, and any excess precursor and byproducts should be easily purged away. researchgate.net

Physical State: Liquid precursors are often preferred over solids because their evaporation rate is more consistent over time, leading to more reproducible film growth. Solid precursors can suffer from changes in particle size during sublimation, which affects the delivery rate. researchgate.net In(acac)₃ is a solid at room temperature. wikipedia.org

The design of precursors often involves modifying the ligands to tune these properties. While this article focuses on In(acac)₃, it's worth noting that related compounds with different β-diketonate ligands can be synthesized to achieve desired volatility and reactivity profiles.

Precursor Development for Colloidal Nanocrystal Synthesis

Indium tris(acetylacetonate) also serves as a precursor in the synthesis of colloidal nanocrystals. In this context, the precursor's reactivity and solubility in the reaction medium are of primary importance.

In a typical synthesis of colloidal nanocrystals, the indium precursor is injected into a hot solvent containing coordinating ligands. The precursor decomposes, and the resulting indium atoms nucleate and grow into nanocrystals. The choice of precursor can influence the size, shape, and crystallinity of the resulting nanoparticles.

While In(acac)₃ is used, other indium precursors are also explored to overcome synthetic challenges. For instance, the synthesis of indium antimonide (InSb) nanocrystals has been challenging due to the limited choice of suitable precursors. rsc.org Research has shown that more reactive indium precursors, such as indium(II) chloride, can be more effective than the commonly used indium(III) chloride in certain systems, leading to enhanced precursor conversion and control over nanoparticle morphology. acs.org

The development of new precursors for colloidal synthesis aims to provide better control over the reaction kinetics, leading to monodisperse nanocrystals with desired properties. The precursor's interaction with the solvent and capping ligands is a critical aspect that is considered in the design and selection process.

Advanced Structural Characterization and Elucidation of In Acac ₃

Single Crystal X-ray Diffraction Analysis of Indium Tris(acetylacetonate)

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed molecular and crystal structure of indium tris(acetylacetonate).

Studies using single crystal X-ray diffraction have revealed that indium tris(acetylacetonate) adopts an octahedral coordination geometry. wikipedia.org In this arrangement, the central indium(III) ion is bonded to the three bidentate acetylacetonate (B107027) ligands through their oxygen atoms. wikipedia.org This coordination results in a propeller-like, chiral molecular structure with D₃ symmetry. wikipedia.orgwikipedia.org The complex crystallizes in the orthorhombic space group. wikipedia.org

The detailed structural parameters, including bond lengths and angles, provide a fundamental understanding of the stability and reactivity of the complex. The In-O bond lengths are a key indicator of the strength of the metal-ligand interaction.

Table 1: Selected Crystallographic Data for Indium Tris(acetylacetonate)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.531(3) |

| b (Å) | 13.791(3) |

| c (Å) | 16.742(4) |

| Z | 8 |

This data is based on a representative structure and may vary slightly between different crystallographic studies.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a bulk sample. researchgate.net For indium tris(acetylacetonate), PXRD is crucial for confirming the crystalline phase of the synthesized material and ensuring it is free from crystalline impurities. mdpi.com The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound. By comparing the experimental PXRD pattern to a reference pattern calculated from single-crystal X-ray diffraction data or a standard database, the phase identity and purity can be confirmed. researchgate.net

Spectroscopic Investigations of In(acac)₃ in Research Contexts

A variety of spectroscopic techniques are employed to probe the electronic and vibrational structure of indium tris(acetylacetonate), providing insights into its bonding and molecular dynamics. wikipedia.org

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the molecule. acs.orgacs.org Specific bands in the IR and Raman spectra can be assigned to the stretching and bending vibrations of the metal-oxygen (In-O) bonds, as well as the C-O and C-C bonds within the acetylacetonate ligand. researchgate.netresearchgate.net These vibrational frequencies offer information about the strength and nature of the coordination bonds. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool. While indium itself is not typically studied by NMR in this context, ¹H and ¹³C NMR spectra provide detailed information about the organic acetylacetonate ligands. azom.commagritek.com The chemical shifts and coupling patterns in the NMR spectra can confirm the structure of the ligands and provide insights into the symmetry of the complex in solution. azom.com

Table 2: Representative Vibrational Frequencies for Indium Tris(acetylacetonate)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν(C=O) + ν(C=C) | ~1570 |

| ν(C=C) + ν(C=O) | ~1520 |

| In-O stretch | ~450 |

Note: These are approximate values and can vary based on the specific experimental conditions and the physical state of the sample.

Thermal Analysis Techniques for Decomposition Pathway Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathway of indium tris(acetylacetonate). universallab.orgparticletechlabs.com This information is particularly critical for its application as a precursor in chemical vapor deposition (CVD), where controlled decomposition is required to form thin films of indium-containing materials like indium oxide (In₂O₃). rigaku.comd-nb.info

TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition events occur and the extent of mass loss. particletechlabs.com DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (melting) and exothermic (decomposition) transitions. universallab.org

Studies on indium tris(acetylacetonate) have shown that it undergoes decomposition, often starting around its melting point. sigmaaldrich.commdpi.com The decomposition process can be influenced by the atmosphere, with the presence of water vapor, for example, affecting the reaction temperature and the final product. rigaku.com The final residual product upon heating to a sufficiently high temperature is typically indium oxide (In₂O₃). rigaku.com

Table 3: Thermal Properties of Indium Tris(acetylacetonate)

| Property | Value |

| Melting Point | ~187-189 °C |

| Decomposition Onset | ~186 °C |

These values are approximate and can be influenced by factors such as heating rate and atmospheric conditions.

Applications of Indium Tris Acetylacetonate in Advanced Materials Fabrication

Thin Film Deposition via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical vapor deposition (CVD) and atomic layer deposition (ALD) are powerful techniques for synthesizing thin films with a high degree of uniformity and conformity. In(acac)₃ is utilized as an indium source in these processes due to its ability to sublime and decompose cleanly under controlled conditions, leading to the formation of desired oxide materials on a substrate.

Indium oxide (In₂O₃) is a wide-bandgap semiconductor that is transparent to visible light, making it essential for applications in solar cells, flat-panel displays, and other electronic devices. seoultech.ac.kr ALD is a particularly effective method for producing dense, uniform, and pinhole-free In₂O₃ films at relatively low temperatures.

The successful deposition of In₂O₃ films using In(acac)₃ via ALD is dependent on carefully controlled process parameters. Research has demonstrated that self-limiting growth, a hallmark of the ALD process, can be achieved within specific temperature windows. researchgate.net While some early reports suggested that β-diketonate precursors like In(acac)₃ were unsuitable for ALD, subsequent studies have successfully demonstrated film growth. researchgate.netnorthwestern.edu

The growth process involves sequential pulses of the In(acac)₃ precursor and a co-reactant into the deposition chamber. Key parameters include the substrate temperature, precursor pulse time, and purge time. For In(acac)₃, a stable growth rate is observed in a temperature window typically between 165°C and 225°C, depending on the co-reactant used. researchgate.net Within this window, the growth rate is relatively insensitive to temperature variations, ensuring a controlled and repeatable deposition process. researchgate.net

| Precursor System | ALD Temperature Window (°C) | Growth Per Cycle (GPC) | Reference |

| In(acac)₃ / H₂O | 165–200 | ~0.03 nm | researchgate.net |

| In(acac)₃ / O₃ | 165–225 | ~0.06 nm | researchgate.net |

This table summarizes ALD process parameters for In₂O₃ thin film deposition using Indium tris(acetylacetonate) with different co-reactants.

The choice of co-reactant, or oxygen source, in the ALD process significantly influences the growth characteristics and final properties of the In₂O₃ films. Water (H₂O) and ozone (O₃) are the most commonly studied co-reactants with In(acac)₃.

When using water as the co-reactant, a growth per cycle (GPC) of approximately 0.03 nm is achieved within a temperature window of 165–200°C. researchgate.net Using the more reactive ozone as the co-reactant doubles the GPC to about 0.06 nm and broadens the viable temperature window to 165–225°C. researchgate.net This enhanced growth rate with ozone is attributed to its stronger oxidizing power, which leads to more efficient reaction with the precursor molecules on the substrate surface. Films grown at 150°C have demonstrated very low resistivity values, below 0.5 mΩ·cm, indicating good electrical conductivity. researchgate.net

Beyond oxide films, In(acac)₃ has also been used with hydrogen sulfide (H₂S) in ALD and chemical vapor deposition processes to synthesize thin films for solar cell applications. sigmaaldrich.com The co-reactant choice is therefore a critical parameter that can be tuned to achieve desired film properties, including growth rate, crystallinity, and electrical conductivity.

| Co-reactant | Effect on Growth Rate (GPC) | Resulting Film/Application | Reference |

| Water (H₂O) | ~0.03 nm/cycle | Indium Oxide (In₂O₃) | researchgate.net |

| Ozone (O₃) | ~0.06 nm/cycle | Indium Oxide (In₂O₃) | researchgate.net |

| Hydrogen Sulfide (H₂S) | Not specified | Thin-film solar cells | sigmaaldrich.com |

This table illustrates the impact of different co-reactants on the ALD process when using Indium tris(acetylacetonate) as the indium precursor.

Indium Tin Oxide (ITO) is the most widely used transparent conducting oxide (TCO) due to its unique combination of high electrical conductivity and high optical transparency in the visible spectrum. In(acac)₃ is a valuable precursor for creating ITO films through various deposition methods.

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is an attractive method for large-scale production of ITO films. The use of indium tris(acetylacetonate) in combination with a tin precursor, such as tin(II) acetylacetonate (B107027), has been shown to be an effective approach. scispace.com These metal acetylacetonate precursors are favored because they are nontoxic and easier to handle compared to other metal-organic sources. scispace.com In a typical APCVD process, the precursors are vaporized and transported to a heated substrate where they thermally decompose and react to form a polycrystalline ITO film. scispace.com

Sol-gel and metal-organic decomposition (MOD) are solution-based techniques that offer a cost-effective and versatile route for ITO film fabrication. These methods are particularly attractive because they allow for deposition on large and diversely shaped objects. utah.edu

In a typical MOD process, In(acac)₃ and a tin precursor like tin acetoacetonate are dissolved in a suitable solvent, such as acetylacetone (B45752). utah.edu This solution is then applied to a substrate by dip-coating or spin-coating. The substrate is subsequently heated to induce thermal decomposition of the metal-organic compounds. utah.edu Studies have shown that complete pyrolysis of the organic components occurs by 400°C. utah.edu For film fabrication, a common procedure involves thermal decomposition in air at 500°C, followed by a reduction step in a reducing atmosphere at the same temperature to improve conductivity. utah.edu This process can yield crystalline ITO films with excellent optoelectronic properties. utah.edu

| Method | Precursors | Processing Details | Film Properties | Reference |

| Metal-Organic Decomposition (MOD) | Indium acetoacetonate, Tin acetoacetonate | Dip-coating, 500°C decomposition in air, 500°C reduction | Resistivity: ~1.01 x 10⁻³ Ω·cm, Transparency: ~95% | utah.edu |

| Non-aqueous Sol-Gel | Indium acetylacetonate, Tin bis(acetylacetonate)dichloride | Synthesis at 235°C, Calcination at 500°C | Conductivity: 1.242 S/cm (for nanoparticles) | researchgate.net |

This table presents research findings on the fabrication of ITO films and nanoparticles using sol-gel and MOD methods with Indium tris(acetylacetonate).

Synthesis of Copper Indium Gallium Diselenide (CIGS) and Indium Sulfide Films

Indium tris(acetylacetonate) serves as a key indium source in the deposition of thin films crucial for photovoltaic applications, particularly in the context of Copper Indium Gallium Diselenide (CIGS) solar cells. While not typically used for the direct deposition of the CIGS absorber layer itself, In(acac)₃ is instrumental in the formation of the critical buffer layer, specifically Indium Sulfide (In₂S₃).

High-efficiency CIGS solar cells have been successfully fabricated using an Indium Sulfide buffer layer deposited by Atomic Layer Chemical Vapour Deposition (ALCVD) rsc.org. In this process, In(acac)₃ and hydrogen sulfide (H₂S) are used as the indium and sulfur precursors, respectively. The ALCVD technique allows for precise control over the film thickness and composition at the atomic level, which is critical for optimizing solar cell performance.

A parametric study on the deposition of the In₂S₃ buffer layer revealed an optimal deposition temperature of approximately 220°C for a layer thickness of 30 nm. Solar cells fabricated under these conditions demonstrated a notable efficiency of 16.4%. This high efficiency is attributed to the excellent quality of the In₂S₃/CIGS interface. Analysis of these devices showed an improved blue response compared to standard cadmium sulfide (CdS) buffered cells, which is a result of the higher band gap of the indium sulfide layer (2.7–2.8 eV). Furthermore, these cells exhibited higher open-circuit voltages (up to 665 mV) and fill factors (78%), indicative of a high-quality interface with minimal defects rsc.org.

| Deposition Parameter | Optimal Value | Resulting Solar Cell Performance |

| Deposition Temperature | ~220°C | Efficiency: 16.4% |

| Film Thickness | 30 nm | Open-Circuit Voltage (Voc): up to 665 mV |

| Precursors | In(acac)₃, H₂S | Fill Factor (FF): 78% |

Nanomaterial Synthesis Utilizing In(acac)₃ as a Precursor

The unique properties of In(acac)₃ also lend themselves to the synthesis of various nanomaterials, particularly indium oxide nanocrystals and nanoparticles, through different chemical routes.

Colloidal synthesis offers a versatile bottom-up approach to produce nanocrystals with well-defined sizes and shapes. In(acac)₃ can be employed as a precursor in these solution-phase syntheses.

A common strategy for the synthesis of metal oxide nanocrystals is the thermal decomposition of a metal-oleate complex. While indium acetate is frequently used to generate the indium oleate precursor, In(acac)₃ can also serve as the indium source. The general procedure involves the reaction of the indium precursor with oleic acid to form an indium oleate complex. This complex is then subjected to thermolysis in a high-boiling point solvent, such as oleylamine. The controlled decomposition of the indium oleate at elevated temperatures leads to the nucleation and growth of Indium Oxide (In₂O₃) nanocrystals.

The morphology of the resulting In₂O₃ nanocrystals can be tuned by carefully controlling the reaction parameters. Factors such as the reaction temperature, the concentration of precursors, the type of solvent, and the presence of coordinating ligands or surfactants play a crucial role in directing the growth of the nanocrystals into specific shapes. For instance, variations in the ratio of oleic acid to the indium precursor can influence whether the nanocrystals grow isotropically into spheres or anisotropically into rods or more complex branched structures. The precise control over these parameters allows for the targeted synthesis of nanomaterials with desired properties for specific applications.

In addition to solution-based methods, In(acac)₃ can be used for the solvent-free, solid-state synthesis of Indium Oxide nanoparticles. This method involves the direct thermal decomposition of the In(acac)₃ precursor in a controlled atmosphere.

Research has demonstrated that the calcination of In(acac)₃ at 400°C for 5 hours results in the formation of monodispersed In₂O₃ nanoparticles. The decomposition process occurs in a major step within the temperature range of 150-250°C, yielding In₂O₃ as the solid residue. The resulting nanoparticles can be characterized using various techniques to confirm their composition and morphology.

| Precursor | Decomposition Method | Temperature | Atmosphere | Product |

| Indium tris(acetylacetonate) | Solid-State Thermal Decomposition | 400°C (5 hours) | Air | Monodispersed In₂O₃ nanoparticles |

Colloidal Synthesis of Indium Oxide Nanocrystals

Catalytic Roles of Indium Tris(acetylacetonate)

Beyond its role as a precursor, Indium tris(acetylacetonate) has shown promise as a catalyst in organic synthesis. Its Lewis acidic nature allows it to activate substrates and facilitate a variety of chemical transformations.

One notable application is in the synthesis of oxindole (B195798) derivatives. In(acac)₃ has been effectively used as a catalyst in these reactions, demonstrating its utility in the formation of carbon-heteroatom bonds.

Furthermore, In(acac)₃ has been shown to react with 1,3-dienes, such as isoprene and 2,3-dimethyl-1,3-butadiene. These reactions lead to both C- and O-alkylation products, along with some oligomerization. The proposed mechanism involves the formation of a π-diene-metal species, highlighting the ability of the indium center to coordinate with and activate unsaturated organic molecules. These findings suggest a broader potential for In(acac)₃ in catalytic applications involving transformations of unsaturated hydrocarbons.

In(acac)₃ as a Catalyst in Organic Synthesis (e.g., oxindole derivatives)

Indium tris(acetylacetonate) has demonstrated its efficacy as a catalyst in various organic transformations, notably in the synthesis of oxindole derivatives. Oxindoles are a crucial class of heterocyclic compounds that form the structural core of many natural products and pharmaceuticals. The synthesis of these molecules, therefore, is of significant interest.

Research has shown that In(acac)₃ can effectively catalyze the electrophilic substitution reaction of indoles with various isatins to produce 3-substituted oxindoles. In one notable study, indium(III) acetylacetonate was anchored onto a functionalized silica (B1680970) gel support (In(acac)₃-APSG). This heterogeneous catalyst system was then employed in the synthesis of oxindole derivatives in an aqueous-acetonitrile medium. The reaction proceeded efficiently, yielding oxindoles in high yields. A key advantage of this supported catalyst is its high stability and recyclability, allowing it to be used several times without a significant loss of activity. The work-up procedure for these reactions is also reported to be straightforward atlantis-press.com.

The use of a supported catalyst like In(acac)₃-APSG addresses some of the common challenges in catalysis, such as catalyst separation and reuse, making the process more environmentally friendly and cost-effective.

Investigation of Catalytic Mechanisms and Selectivity

The catalytic activity of indium tris(acetylacetonate) is primarily attributed to the Lewis acidic nature of the indium(III) center. In the synthesis of oxindole derivatives from indoles and isatins, the In(III) center is believed to coordinate with the carbonyl oxygen of the isatin. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the indole.

The general mechanism for metal acetylacetonate catalysis often involves the interaction of the metal center with Lewis bases tku.edu.tw. In this specific reaction, the isatin acts as a Lewis base. The coordination of the indium center to the isatin is a crucial step that activates the substrate for the subsequent carbon-carbon bond formation.

Indium Tris(acetylacetonate) in Sensor Technology Research

Indium-based materials, particularly indium oxide (In₂O₃), are widely recognized for their excellent gas sensing properties. These materials are utilized in the fabrication of sensors for detecting a variety of gases, including toxic and flammable gases. The performance of these sensors is highly dependent on the morphology, crystal structure, and surface properties of the sensing material.

Development of In(acac)₃-Derived Materials for Gas Sensing Applications

Indium tris(acetylacetonate) serves as a valuable precursor in the synthesis of indium oxide thin films and nanoparticles for gas sensing applications. One of the primary methods for depositing thin films from metal-organic precursors like In(acac)₃ is Metal-Organic Chemical Vapor Deposition (MOCVD). In this technique, In(acac)₃ is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form an indium oxide film. The properties of the resulting film can be controlled by adjusting deposition parameters such as temperature, pressure, and precursor concentration.

While various precursors can be used for the synthesis of indium oxide, metal acetylacetonates (B15086760) are considered classic precursors for MOCVD due to their volatility and stability. Research has shown that In(acac)₃ can be used to synthesize In₂O₃ layers, and importantly, it is one of the few indium precursors that allow for the synthesis of these layers without the addition of an external oxygen source atlantis-press.com.

The resulting indium oxide materials exhibit n-type semiconductor behavior, and their gas sensing mechanism is based on the change in electrical resistance upon exposure to a target gas. The high surface-to-volume ratio of nanostructured In₂O₃, which can be achieved through synthesis methods employing In(acac)₃, is crucial for enhancing sensor sensitivity and response time. These sensors have shown promising results in the detection of various gases, making In(acac)₃-derived materials a significant area of research in sensor technology.

Mechanistic and Kinetic Studies of In Acac ₃ Decomposition and Reactivity

Thermal Decomposition Kinetics of Indium Tris(acetylacetonate)

The thermal stability and decomposition pathway of Indium tris(acetylacetonate) have been investigated primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These studies provide insight into the energy requirements and reaction order of the decomposition process.

Under non-isothermal conditions in a static air environment, the thermal decomposition of Indium tris(acetylacetonate) proceeds in one primary step. scielo.brscielo.br This major decomposition event occurs within the temperature range of 150°C to 250°C. scielo.br Analysis using DTA shows that this decomposition is associated with an endothermic peak at approximately 180°C. scielo.br

The process leads to the formation of indium(III) oxide (In₂O₃) as the final solid residue. scielo.brscielo.br The gaseous products evolved during this process have been identified; below 300°C, the primary gaseous product is the acetylacetonate (B107027) ligand itself. At temperatures exceeding 400°C, this ligand further breaks down into smaller molecules, predominantly carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). scielo.br Interestingly, some studies have noted a weight gain in the TG curve between 300-350°C, which is attributed to the formation and subsequent crystallization of the indium oxide product. scielo.br

The kinetics of the non-isothermal decomposition of In(acac)₃ have been analyzed using model-free iso-conversional methods, such as the linear Flynn-Wall-Ozawa (FWO) and nonlinear Vyazovkin (VYZ) models. scielo.brscielo.br These analyses reveal that the activation energy (Ea) is not constant but varies with the extent of conversion (α), indicating a complex reaction mechanism despite occurring in a single thermogravimetric step. scielo.br

For unirradiated In(acac)₃, the activation energy is approximately 140 kJ/mol at the beginning of the decomposition process. scielo.br As the reaction progresses, the activation energy decreases, reaching a minimum of about 80 kJ/mol towards the end of the decomposition. scielo.br This dependence of Ea on α suggests a simple, yet multi-faceted, decomposition process. scielo.brscielo.br

| Extent of Conversion (α) | Activation Energy (Ea) for Unirradiated In(acac)₃ |

| Start of Decomposition | ~140 kJ/mol |

| End of Decomposition | ~80 kJ/mol |

This interactive table is based on data from studies utilizing FWO and VYZ iso-conversional methods. scielo.br

Influence of External Factors on Decomposition Pathways (e.g., γ-irradiation)

External factors, such as high-energy radiation, can significantly influence the decomposition kinetics of solid-state materials. The effect of gamma (γ) irradiation on In(acac)₃ decomposition has been a subject of specific investigation.

When In(acac)₃ is exposed to a 102 kGy total γ-ray dose, its decomposition behavior is altered. scielo.br The primary effect is a shift of the main decomposition step to a lower temperature range, from 150-250°C for the unirradiated sample to 130-230°C for the irradiated sample. scielo.br This suggests that γ-irradiation enhances the thermal decomposition of the compound. The enhanced reactivity is attributed to the formation of additional decomposition centers created by trapped electrons and holes within the crystal lattice following irradiation. scielo.br

Reaction Mechanisms in Thin Film Growth Processes

The thermal decomposition of In(acac)₃ is a fundamental process in the fabrication of indium oxide (In₂O₃) thin films and nanoparticles, often employed in techniques like chemical vapor deposition or solid-state pyrolysis. scielo.brscielo.br The mechanistic pathway for the formation of the solid oxide product from the metal-organic precursor has been elucidated through these decomposition studies.

Advanced Research Perspectives and Future Directions

Comparative Analysis of Indium Acetylacetonate (B107027) with Other Metal Acetylacetonate Precursors

The performance of In(acac)₃ as a precursor in deposition processes is intrinsically linked to its thermodynamic properties and chemical reactivity. A comparative analysis with other metal acetylacetonates (B15086760) provides valuable context for understanding its behavior and for selecting appropriate precursors for specific applications.

Thermodynamic Comparisons for Vaporization and Sublimation

The volatilization thermodynamics of metal acetylacetonates are critical for their application in metal-organic chemical vapor deposition (MOCVD). mdpi.com The successful fabrication of thin films depends heavily on these properties. mdpi.com A comprehensive analysis of experimental data for tris(acetylacetonate) complexes of various metals(III), including aluminum, chromium, and indium, has been undertaken to create a reliable set of thermodynamic data. mdpi.com

Key thermodynamic parameters for In(acac)₃ and other metal acetylacetonates are presented below:

| Compound | Molar Mass (g·mol⁻¹) | Enthalpy of Sublimation (kJ·mol⁻¹) | Enthalpy of Vaporization (kJ·mol⁻¹) |

| Al(acac)₃ | 324.31 | 121.8 ± 1.5 | - |

| Cr(acac)₃ | 349.33 | - | - |

| In(acac)₃ | 412.15 | - | 49.32 |

Data sourced from multiple references. Note that direct comparative values under identical conditions are not always available.

For tris(acetylacetonato)metal(III) complexes, a linear correlation has been observed between the enthalpy of sublimation and the atomic number of the metal, as well as between the enthalpy of vaporization and the molar mass of the complex. mdpi.com The main factor influencing the volatility of these complexes is the enthalpy of vaporization. mdpi.com However, it is important to note that some metal acetylacetonates, including In(acac)₃, can begin to decompose upon melting, which can complicate thermodynamic measurements. mdpi.com

Structure-Reactivity Relationships across Metal β-Diketonates

The reactivity of metal acetylacetonates is influenced by the central metal ion. For instance, the reactivity of tris(acetylacetonato)iron(III) with other ligands has been studied to create new mixed-ligand complexes. nih.gov The choice of the central metal can also influence the catalytic activity of the resulting material. In a study comparing different metal acetylacetonates anchored on a silica (B1680970) support for the oxidation of aldehydes, the cobalt complex was found to be the most active, while the ruthenium complex was the least active. researchgate.net

The structure of the β-diketonate ligand itself also plays a crucial role. Variations in the substituents on the ligand can modulate the electronic properties and reactivity of the metal complex. nih.gov This principle is utilized in the design of precursors for specific applications.

Theoretical and Computational Chemistry Approaches to In(acac)₃

Theoretical and computational methods are powerful tools for gaining deeper insights into the behavior of In(acac)₃ at the molecular level. These approaches complement experimental studies and can predict properties that are difficult to measure directly.

Molecular Dynamics Simulations of Precursor Behavior

Molecular dynamics (MD) simulations can provide detailed information about the dynamic behavior of molecules, such as precursor molecules during a deposition process. researchgate.netnih.gov For instance, MD simulations have been used to study the melting of bimetallic nanoclusters and the ignition behavior of coated nanoaluminum powders. nih.govresearchgate.net

In the context of metal-ligand coordination, MD simulations can reveal how counterions and the surrounding environment affect the geometry and dynamics of the complex. researchgate.net For example, simulations have shown that the larger size of the acetylacetonate anion (acac⁻) compared to a chloride ion can induce greater steric hindrance, leading to a more dynamic polymer network in a self-healing material. researchgate.net While specific MD studies focusing solely on In(acac)₃ precursor behavior are not widely reported in the provided search results, the principles from studies on similar systems, like Al(acac)₃, are applicable. researchgate.net Such simulations could be employed to understand the initial stages of In(acac)₃ decomposition and film growth in CVD and ALD processes.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.comresearchgate.net DFT calculations have been successfully applied to study various metal acetylacetonate complexes, providing insights into their geometry, electronic properties, and reactivity. nih.govmdpi.comrsc.org

For tris(β-diketonato)iron(III) complexes, DFT studies have helped to understand their spectroscopic and electrochemical properties, which is relevant for their application in dye-sensitized solar cells. mdpi.comresearchgate.net These calculations can predict the energies of molecular orbitals and the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands. mdpi.com

In the case of manganese acetylacetonate complexes, DFT has been used in conjunction with experimental techniques like X-ray absorption spectroscopy to elucidate their electronic structure. diva-portal.orgnih.gov Similar DFT approaches can be applied to In(acac)₃ to understand its electronic structure, bonding, and reaction mechanisms in detail. This knowledge is crucial for optimizing its use as a precursor and for designing new applications.

Emerging Applications and Unexplored Research Avenues for In(acac)₃

While In(acac)₃ is well-established as a precursor for indium-based thin films, ongoing research continues to uncover new potential applications and areas for further investigation.

Emerging Applications:

Transparent Conductive Oxides: In(acac)₃ is used in combination with other precursors, such as tin(II) acetylacetonate, to prepare indium tin oxide (ITO) thin films via atmospheric-pressure chemical vapor deposition. wikipedia.org These films are both transparent and conductive, making them suitable for applications in displays and solar cells. wikipedia.org

Solar Cells: In(acac)₃ is a key precursor for the synthesis of copper indium gallium diselenide (CIGS) thin-film solar cells using atomic layer chemical vapor deposition (ALCVD). wikipedia.org

Nanomaterials Synthesis: Metal acetylacetonates, including In(acac)₃, are used as precursors for the synthesis of various metal oxide nanomaterials. researchgate.net The properties of the resulting nanoparticles can be controlled by the reaction conditions.

Catalysis: The acetylacetonate ligand can be used to create catalysts for a variety of organic reactions. americanelements.com While specific catalytic applications of In(acac)₃ are less documented than for other transition metals, this remains a potential area of exploration.

Unexplored Research Avenues:

Mixed-Metal and Mixed-Ligand Systems: The synthesis and characterization of heterometallic complexes containing indium and other metals, or complexes with mixed β-diketonate ligands, could lead to materials with novel properties. nih.gov

Biomedical Applications: The biological activity of indium compounds is an area of growing interest. Exploring the potential of In(acac)₃ or its derivatives in medicine and diagnostics could open up new research directions.

Advanced Deposition Techniques: Further optimization of deposition processes like plasma-enhanced atomic layer deposition (PE-ALD) using In(acac)₃ could lead to higher quality films with tailored properties for advanced electronic and optoelectronic devices. plasma-ald.com

Fundamental Reaction Mechanisms: Detailed mechanistic studies of the decomposition of In(acac)₃ on different substrates during CVD and ALD would provide valuable information for controlling film growth and properties.

Challenges and Opportunities in Indium Tris(acetylacetonate) Research

Indium tris(acetylacetonate), with the chemical formula In(C₅H₇O₂)₃, stands as a significant organometallic compound in materials science and chemistry. ontosight.aiwikipedia.org Its utility as a precursor for indium-based materials, particularly in the fabrication of transparent conductive oxides and thin-film solar cells, has driven considerable research. ontosight.aiwikipedia.org However, the advancement of its applications is met with several challenges that also pave the way for new research opportunities.

A primary area of focus is the synthesis and precursor chemistry of indium tris(acetylacetonate). While it can be synthesized by reacting indium salts with acetylacetone (B45752), controlling the purity and achieving consistent quality for high-tech applications remains a critical challenge. ontosight.ai The thermal stability of the compound is a significant concern, as it can decompose upon melting, which complicates its use in high-temperature deposition techniques like metal-organic chemical vapor deposition (MOCVD). mdpi.com The thermodynamics of its volatilization are complex and not fully understood, with discrepancies in reported data, making precise control over deposition processes difficult. mdpi.com

In the realm of materials synthesis, particularly for thin films, indium tris(acetylacetonate) presents both hurdles and prospects. When used as a precursor for indium oxide (In₂O₃) films via atomic layer deposition (ALD), it can lead to organic contamination in the resulting layers. researchgate.netresearchgate.net Furthermore, it often exhibits a low growth rate per cycle in ALD processes. researchgate.net Overcoming these limitations through the development of improved precursor chemistry and deposition techniques is an active area of research. mit.edursc.org For instance, the use of different co-reactants, such as ozone (O₃) instead of water (H₂O), has been shown to slightly improve the growth rate of In₂O₃ films. researchgate.net

The application of indium tris(acetylacetonate) in electronic and optoelectronic devices is a field ripe with opportunities. It is a key precursor for producing indium tin oxide (ITO) nanocrystals and thin films, which are essential for transparent and conductive coatings in displays and solar cells. wikipedia.orgsigmaaldrich.com Its use in the synthesis of copper indium gallium diselenide (CIGS) thin-film solar cells through ALCVD highlights its potential in renewable energy technologies. wikipedia.org However, the efficiency and performance of these devices are intrinsically linked to the quality of the precursor and the deposition process. Therefore, research aimed at optimizing these factors is crucial for advancing the technology.

Emerging applications for indium tris(acetylacetonate) offer exciting new frontiers. Its potential use in gas sensors is being explored, leveraging the sensitivity of metal acetylacetonates to oxidizing gases. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been investigated as a catalyst in the synthesis of organic compounds like oxindole (B195798) derivatives. sigmaaldrich.comsigmaaldrich.com The biomedical field also presents opportunities, with research into the use of indium compounds in radiopharmaceuticals for diagnostic imaging and therapy. ontosight.ai

A significant challenge that also represents a major opportunity is the development of a deeper fundamental understanding of the compound's properties. Detailed studies on its electronic structure, reactivity, and decomposition pathways are necessary to rationally design better precursors and processes. mit.eduresearchgate.net Advanced characterization techniques and computational modeling can provide valuable insights into the mechanisms of film growth and material formation from indium tris(acetylacetonate). researchgate.net

The following table summarizes the key challenges and opportunities in the research of indium tris(acetylacetonate):

| Area of Research | Challenges | Opportunities |

| Synthesis & Purity | - Difficulty in achieving high, consistent purity. ontosight.ai - Thermal instability and decomposition during melting. mdpi.com | - Development of more robust and scalable synthesis methods. - Investigation of new purification techniques. |

| Precursor Chemistry | - Complex volatilization thermodynamics. mdpi.com - Low growth rates in ALD processes. researchgate.net - Potential for organic contamination in deposited films. researchgate.net | - Design of novel indium precursors with improved thermal stability and reactivity. mit.edursc.org - Exploration of new co-reactants and deposition parameters to enhance film quality. researchgate.net |

| Thin Film Applications | - Achieving precise control over film thickness and composition. wikipedia.org | - Optimization of ITO and CIGS thin film properties for enhanced device performance. wikipedia.orgsigmaaldrich.com - Development of new applications in flexible electronics and advanced displays. |

| Emerging Fields | - Limited understanding of sensing and catalytic mechanisms. sigmaaldrich.comsigmaaldrich.com - Biocompatibility and targeting for biomedical applications. ontosight.ai | - Design of highly sensitive and selective gas sensors. sigmaaldrich.com - Exploration of catalytic activity in a wider range of organic reactions. sigmaaldrich.com - Development of novel radiopharmaceuticals and therapeutic agents. ontosight.ai |

| Fundamental Understanding | - Incomplete data on reaction kinetics and decomposition pathways. mdpi.commit.edu | - Utilization of advanced analytical and computational tools for in-depth characterization. researchgate.net - Building predictive models for material synthesis processes. |

Q & A

Basic: What are the optimal synthetic protocols for preparing In(acac)₃-derived indium oxide (In₂O₃) nanoparticles?

Methodological Answer:

In₂O₃ nanoparticles are synthesized via thermolysis of In(acac)₃ in the presence of surfactants. A molar ratio of 1:12 (In(acac)₃ to oleylamine, OAm) under inert atmospheric conditions yields monodisperse spherical nanoparticles (~6 nm diameter) with cubic crystallinity. Post-synthesis, purification via centrifugation and solvent washing (e.g., ethanol/hexane) removes excess ligands. Characterization via XRD and SAED confirms cubic phase formation, while TEM reveals particle size and superlattice packing .

Advanced: How do conflicting thermal decomposition profiles of In(acac)₃ affect reproducibility in thin-film deposition?

Methodological Answer:

Discrepancies in thermal decomposition temperatures (e.g., 250–300°C) arise from variations in precursor purity, atmospheric conditions, or heating rates. To mitigate this, calibrate thermogravimetric analysis (TGA) with inert gas flow (N₂/Ar) and standardized heating rates (e.g., 5°C/min). Cross-validate with mass spectrometry to identify volatile byproducts (e.g., acetylacetone ligands). Inconsistent decomposition kinetics can lead to non-uniform films, necessitating pre-optimization of MOCVD/ALD parameters .

Basic: What spectroscopic techniques are critical for characterizing In(acac)₃ purity and ligand coordination?

Methodological Answer:

- FTIR : Confirm acetylacetonate ligand bonding via C=O (1600–1650 cm⁻¹) and C-H (2900–3000 cm⁻¹) stretches.

- NMR : Use ¹H NMR in CDCl₃ to detect free acetylacetone impurities (δ 2.1 ppm for methyl groups).

- XRD : Validate crystalline phase post-thermolysis (e.g., cubic In₂O₃ peaks at 2θ = 30.6°, 35.5°).

- TGA-DSC : Quantify decomposition enthalpy and residual mass to assess precursor stability .

Advanced: How do ligand-exchange dynamics in In(acac)₃ impact colloidal stability during nanoparticle synthesis?

Methodological Answer:

Ligand-exchange reactions with surfactants (e.g., OAm, SDS) govern colloidal stability. Oleylamine’s strong binding affinity displaces acetylacetonate ligands, reducing agglomeration. In contrast, weaker surfactants (e.g., SDS) require higher concentrations to stabilize particles. Monitor ligand exchange via UV-Vis (plasmon resonance shifts) and dynamic light scattering (DLS). For reproducible results, maintain a 1:12 molar ratio of In(acac)₃:OAm and optimize reaction time (30–60 min) .

Basic: What safety measures are essential when handling In(acac)₃ in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention.

- Storage : Keep in airtight containers under inert gas (N₂) to prevent moisture degradation .

Advanced: Why do In(acac)₃-derived ITO nanocrystals exhibit variable plasmonic coupling in optoelectronic devices?

Methodological Answer:

Plasmonic coupling in ITO nanocrystals (NCs) synthesized from In(acac)₃ depends on interparticle distance and size uniformity. Use TEM to quantify NC spacing and UV-Vis-NIR to track localized surface plasmon resonance (LSPR) shifts. For enhanced coupling, optimize ligand density (e.g., oleic acid vs. dodecanol) during synthesis. Contradictory far-field spectral data may arise from solvent polarity or substrate interactions, requiring controlled drying protocols .

Basic: How does precursor purity (≥99.99%) influence the optical properties of In(acac)₃-derived thin films?

Methodological Answer:

High-purity In(acac)₃ (≥99.99%) minimizes defects in spin-coated or spray-deposited films. Trace metals (e.g., Fe, Sn) alter bandgap energies, detectable via UV-Vis (absorbance edge shifts) and photoluminescence (PL) quenching. For transparent conductive oxides (TCOs), maintain precursor purity to achieve resistivity <10⁻³ Ω·cm and transmittance >70% in the visible spectrum .

Advanced: What mechanistic models explain ligand field effects in In(acac)₃ during electron-transfer reactions?

Methodological Answer:

Ligand field stabilization energy (LFSE) and π-backbonding in In(acac)₃ modulate redox potentials. Gas-phase electron attachment studies reveal ligand distortion upon reduction, altering metal-ligand bond lengths. Compare free energy changes (ΔG) using DFT calculations and experimental cyclic voltammetry. Contradictions in redox behavior may stem from solvent coordination (e.g., THF vs. toluene) or counterion effects .

Basic: What are the limitations of In(acac)₃ as a single-source precursor for doped metal oxides?

Methodological Answer:

In(acac)₃ alone cannot introduce dopants (e.g., Sn for ITO). Co-precursors (e.g., Sn(acac)₂Cl₂) are required, complicating stoichiometric control. Use XPS to verify dopant incorporation and EDX for elemental mapping. For homogeneous doping, match decomposition temperatures of In(acac)₃ and dopant precursors .

Advanced: How do solvent polarity and coordination strength affect In(acac)₃ solubility in solvothermal synthesis?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance In(acac)₃ solubility via ligand-solvent interactions. In nonpolar solvents (e.g., hexane), solubility decreases, requiring surfactants for colloidal stability. Monitor coordination changes via Raman spectroscopy (In-O stretching modes at 400–500 cm⁻¹). Contradictory solubility reports may arise from moisture content or solvent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.